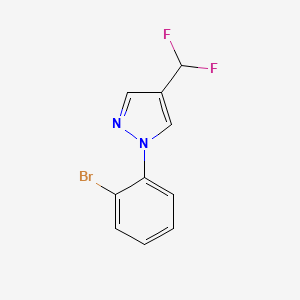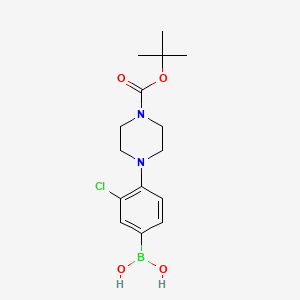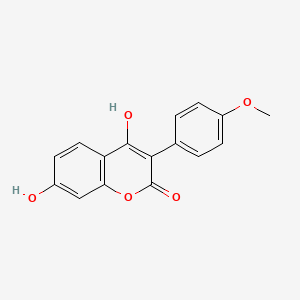
2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone” is a chemical compound with the molecular formula C8H4Cl4O . It is also known as "Ethanone, 1-(2,6-dichlorophenyl)-" . The compound has a molecular weight of 257.93 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a two carbon backbone with a carbonyl group (C=O) at one end and a 2,6-dichlorophenyl group at the other . The molecule has four chlorine atoms, two on the phenyl ring and two on the two-carbon backbone .Physical And Chemical Properties Analysis
“this compound” is a low melting solid .Aplicaciones Científicas De Investigación
Biotransformation in Drug Synthesis
2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone is involved in the biotransformation process for the synthesis of chiral intermediates in drugs. Miao et al. (2019) describe a bacterial strain capable of biocatalyzing this compound into a chiral alcohol used in antifungal agents like Miconazole, highlighting its significance in enantioselective synthesis (Miao et al., 2019).
Structure and Synthesis
The structural aspects of derivatives of this compound are crucial in understanding its chemical properties and potential applications. Sundar et al. (2011) examined the crystal structure of a related compound, providing insights into its conformation and interactions (Sundar et al., 2011).
Chemical Transformations
Chemical modifications of this compound lead to various applications. Ying (2011) researched the α-monobromination of derivatives, which is essential for understanding the compound's reactivity and potential for further chemical transformations (Ying, 2011).
Antifungal Activity
The compound's derivatives have shown promising results in antifungal applications. Ruan et al. (2011) synthesized derivatives exhibiting significant inhibition against various fungal strains, demonstrating its potential in developing new antifungal agents (Ruan et al., 2011).
Antitubercular Agents
Compounds derived from this compound have been investigated for their antitubercular properties. Bhoot et al. (2011) synthesized derivatives and evaluated their antitubercular activity, highlighting their potential use in treating tuberculosis (Bhoot et al., 2011).
Catalysis in Polymerisation
The compound has applications in catalysis, particularly in polymer synthesis. Fernandes et al. (2002) studied a complex derived from this compound for polyethylene production, showing its role in affecting polymer microstructure (Fernandes et al., 2002).
Enzymatic Synthesis
Wei et al. (2019) developed an enzymatic process using a derivative of this compound for the synthesis of a chiral intermediate in luliconazole, an antifungal medication. This study illustrates its utility in biocatalysis and pharmaceutical production (Wei et al., 2019).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2,2-dichloro-1-(2,6-dichlorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQDUAHWJYDXIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)C(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B2366001.png)
![(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366003.png)
![1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2366004.png)


![N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2366009.png)
![[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid](/img/structure/B2366010.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide](/img/structure/B2366013.png)


![3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2366017.png)
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2366018.png)